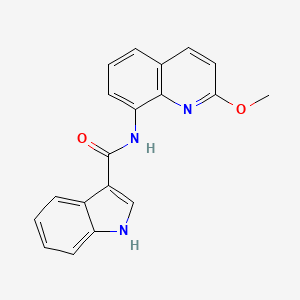

N-(2-methoxyquinolin-8-yl)-1H-indole-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxyquinolin-8-yl)-1H-indole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2/c1-24-17-10-9-12-5-4-8-16(18(12)22-17)21-19(23)14-11-20-15-7-3-2-6-13(14)15/h2-11,20H,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDBMHUFDCTRRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CC=C2NC(=O)C3=CNC4=CC=CC=C43)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyquinolin-8-yl)-1H-indole-3-carboxamide typically involves multi-step reactions. One common method starts with the preparation of 2-methoxyquinoline, which is then coupled with an indole-3-carboxylic acid derivative. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene. The final step involves the formation of the carboxamide bond, usually achieved through the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, green chemistry principles such as solvent recycling and the use of less hazardous reagents are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyquinolin-8-yl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the quinoline or indole moieties, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

N-(2-methoxyquinolin-8-yl)-1H-indole-3-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Investigated for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyquinolin-8-yl)-1H-indole-3-carboxamide involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. For example, it could inhibit kinases involved in cancer cell proliferation or modulate inflammatory pathways by interacting with cytokine receptors .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of indole-carboxamides are highly dependent on substituent patterns. Below is a comparative analysis of key structural analogs:

Table 1: Structural Comparison of Indole-3-Carboxamide Derivatives

Key Observations:

- Substituent Position: The target compound’s methoxy group on the quinoline (C2) contrasts with non-substituted quinolines (e.g., 12H in ), which may improve solubility or binding specificity.

- Amide-Linked Groups: Bulky groups like 2-phenylpropan-2-yl (CUMYL-PICA) or fluorobenzyl (FUB-PB-22 in ) are common in cannabinoid receptor ligands, whereas the target compound’s methoxyquinoline may target distinct pathways.

Pharmacological and Physicochemical Properties

- Lipid-Lowering Activity: N-(Benzoylphenyl)-5-methoxyindole-2-carboxamides demonstrated significant lipid-lowering effects in hyperlipidemic models . The target compound’s methoxyquinoline group may confer similar efficacy via enhanced solubility.

- Receptor Binding: CUMYL-PICA and related compounds act as cannabinoid receptor agonists due to their alkyl-indole and bulky amide groups . The methoxyquinoline in the target compound may shift selectivity toward other targets (e.g., kinase inhibition).

- Physicochemical Properties: Solubility: Methoxy groups (as in the target compound and 5-methoxyindole derivatives ) improve water solubility compared to halogenated analogs (e.g., N-(2-chlorophenyl)-indole ).

Biological Activity

N-(2-methoxyquinolin-8-yl)-1H-indole-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be described as follows:

- Indole moiety : A bicyclic structure known for its presence in many natural compounds with biological activity.

- Quinoline moiety : Contributes to the compound's lipophilicity and potential interaction with biological targets.

- Carboxamide functional group : Enhances solubility and bioavailability.

The synthesis typically involves coupling reactions between indole derivatives and quinoline-based carboxylic acids, followed by amide formation.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. The compound has been evaluated against various cancer cell lines, showing promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 14.0 | Induction of ROS, tubulin polymerization interference |

| KB-V1 | 20.0 | Apoptosis induction via caspase activation |

In vitro assays indicated that the compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Antimicrobial Activity

The compound also exhibits notable antimicrobial activity. In a comparative study, it was found to inhibit the growth of several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria .

Other Biological Activities

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its potential as an anti-inflammatory agent. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, suggesting a role in modulating immune responses.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Cancer Cell Lines : A study involving multiple cancer cell lines demonstrated that the compound not only inhibited cell proliferation but also induced cell cycle arrest at the G2/M phase, leading to enhanced apoptosis. The study reported IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .

- Antimicrobial Efficacy : A clinical isolate study showcased the compound's effectiveness against resistant strains of Staphylococcus aureus. The results underscored its potential as a novel therapeutic option in treating infections caused by multidrug-resistant bacteria .

Conclusion and Future Directions

This compound presents a compelling profile of biological activity, particularly in anticancer and antimicrobial domains. Its mechanisms involving ROS generation and apoptosis induction position it as a valuable candidate for further investigation.

Future research should focus on:

- In vivo studies to evaluate pharmacokinetics and toxicity.

- Mechanistic studies to elucidate specific pathways affected by the compound.

- Development of derivatives with improved efficacy and selectivity.

Q & A

Q. What are the optimal synthetic routes for N-(2-methoxyquinolin-8-yl)-1H-indole-3-carboxamide, and how can coupling agents improve yield?

Methodological Answer: The synthesis typically involves coupling 1H-indole-3-carboxylic acid with 2-methoxyquinolin-8-amine. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the indole-3-carboxylic acid moiety for amide bond formation .

- Solvent and catalyst optimization : Reactions are performed in anhydrous DMF or THF under inert atmospheres (argon/nitrogen) to prevent hydrolysis. Palladium catalysts (e.g., Pd(OAc)₂) may enhance regioselectivity in quinoline functionalization .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Use SHELX software (e.g., SHELXL for refinement) to resolve molecular geometry, confirming the methoxyquinoline and indole-carboxamide linkage .

- Spectroscopic techniques :

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against kinases (e.g., EGFR) or GPCRs. The methoxyquinoline group may mimic ATP-binding motifs, while the indole-carboxamide could occupy hydrophobic pockets .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD/RMSF plots to identify critical residues (e.g., hinge regions in kinases) .

- Pharmacophore mapping : Compare with known inhibitors (e.g., gefitinib for EGFR) to prioritize in vitro assays .

Q. How can researchers address contradictions in reported biological activities (e.g., cytotoxicity vs. anti-inflammatory effects)?

Methodological Answer:

- Dose-response profiling : Use a 10-point dilution series (0.1–100 µM) in cell viability assays (MTT/XTT). Validate with orthogonal methods (e.g., apoptosis markers like Annexin V) .

- Cell-type specificity : Test across diverse lines (e.g., HEK293, HeLa, PBMCs). The quinoline moiety may exhibit differential uptake due to membrane transporters .

- Off-target screening : Employ kinome-wide panels (e.g., Eurofins DiscoverX) to identify unintended interactions that explain variability .

Q. What strategies optimize metabolic stability for in vivo studies?

Methodological Answer:

Q. How can crystallography resolve polymorphic forms affecting bioactivity?

Methodological Answer:

- Polymorph screening : Recrystallize from 10+ solvent systems (e.g., DMSO, ethanol, acetone). SC-XRD identifies dominant forms (e.g., Form I vs. Form II) .

- Thermal analysis : DSC/TGA detects phase transitions (e.g., melting points ±5°C differences) impacting solubility .

- Bioactivity correlation : Compare IC₅₀ values of polymorphs in parallel assays. For example, a metastable form may exhibit 10-fold higher potency due to improved dissolution .

Q. What in silico tools predict off-target interactions with cytochrome P450 enzymes?

Methodological Answer:

- CYP450 inhibition assays : Use Schrödinger’s QikProp to calculate logP and topological polar surface area (TPSA). TPSA <75 Ų correlates with CYP3A4/2D6 inhibition .

- QSAR models : Train Random Forest models on ChEMBL data to flag structural alerts (e.g., methoxy groups linked to CYP1A2 inhibition) .

- Derek Nexus : Rule-based software identifies toxicophores (e.g., quinoline-related hepatotoxicity) requiring experimental validation .

Q. How can fluorescent tagging (e.g., 8-amidoquinoline derivatives) track cellular uptake?

Methodological Answer:

- Probe synthesis : Attach BODIPY or fluorescein to the quinoline’s 8-position via amide coupling. Confirm emission maxima (~500 nm) via fluorescence spectroscopy .

- Live-cell imaging : Treat HeLa cells with 1–10 µM tagged compound. Use confocal microscopy (λₑₓ=488 nm) to localize in mitochondria/lysosomes .

- Quantitative uptake : Flow cytometry measures fluorescence intensity, correlating with concentration (R² >0.95) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.